molecular formula C15H18N6O4S2 B11978410 Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Cat. No.: B11978410
M. Wt: 410.5 g/mol
InChI Key: RGGVOUPAZXEYMM-UHFFFAOYSA-N
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Description

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate is a complex organic compound with the molecular formula C16H20N6O4S2. This compound is notable for its unique structure, which includes a benzimidazole core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl chloroformate and thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
  • Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N6O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl N-[[6-(ethoxycarbonylcarbamothioylamino)-1H-benzimidazol-5-yl]carbamothioyl]carbamate

InChI

InChI=1S/C15H18N6O4S2/c1-3-24-14(22)20-12(26)18-10-5-8-9(17-7-16-8)6-11(10)19-13(27)21-15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,17)(H2,18,20,22,26)(H2,19,21,23,27)

InChI Key

RGGVOUPAZXEYMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C2C(=C1)NC=N2)NC(=S)NC(=O)OCC

Origin of Product

United States

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